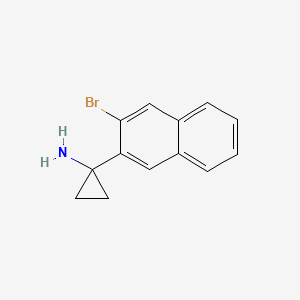
PA (egg PC)(sodiuM salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PA (egg PC)(sodium salt): L-α-phosphatidic acid (Egg, Chicken) (sodium salt) , is a phospholipid compound derived from egg phosphatidylcholine. It is a multifunctional biomolecule that plays a crucial role in various biological processes. This compound is characterized by its chemical structure, which includes phosphoric acid, glycerol, fatty acids, and choline. It appears as a white powder with a foamy texture and is soluble in water, alcohols, and organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : PA (egg PC)(sodium salt) is typically prepared by removing glycerol and choline from desensitized egg phospholipids using hydrochloric acid. The desensitized egg phospholipids have their fatty acid sequences esterified. The product can be obtained through concentration or purification processes .
Industrial Production Methods: : In industrial settings, PA (egg PC)(sodium salt) is produced by ester exchange reactions involving phosphoric acid and choline. This method ensures the structural stability of the natural phospholipid .
Análisis De Reacciones Químicas
Types of Reactions: : PA (egg PC)(sodium salt) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphatidic acid derivatives, while reduction may yield glycerophospholipids .
Aplicaciones Científicas De Investigación
PA (egg PC)(sodium salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a research reagent in various chemical reactions and processes.
Biology: Plays a role in cellular signaling and membrane structure.
Medicine: Used in the preparation of drug carriers such as liposomes and cholesterol detection reagents.
Industry: Employed as an emulsifier, stabilizer, and antioxidant in the food industry .
Mecanismo De Acción
PA (egg PC)(sodium salt) exerts its effects through several mechanisms:
Comparación Con Compuestos Similares
PA (egg PC)(sodium salt) can be compared with other similar compounds, such as:
Phosphatidylcholine: Similar in structure but contains choline as a head group.
Phosphatidylethanolamine: Contains ethanolamine as a head group.
Phosphatidylinositol: Contains inositol as a head group.
Phosphatidylserine: Contains serine as a head group.
Uniqueness: : PA (egg PC)(sodium salt) is unique due to its specific combination of fatty acids and its role as a precursor in the biosynthesis of other phospholipids. Its ability to act as a signaling molecule and its applications in various fields further highlight its distinctiveness .
Propiedades
Fórmula molecular |
C37H70NaO8P |
|---|---|
Peso molecular |
696.9 g/mol |
Nombre IUPAC |
sodium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C37H71O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b18-17+; |
Clave InChI |
PPYXMAJBOKWTQX-ZAGWXBKKSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


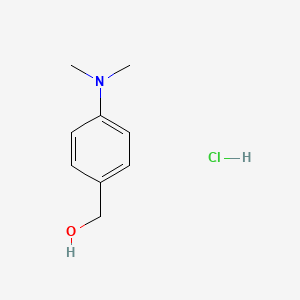
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)
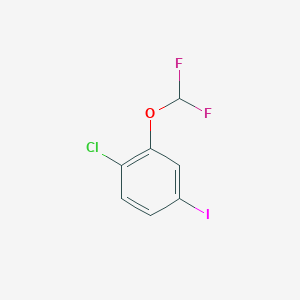
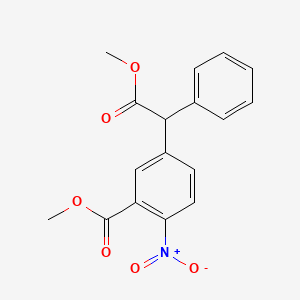
![3-[(Phenylsulfanyl)methyl]benzoic acid](/img/structure/B12086499.png)
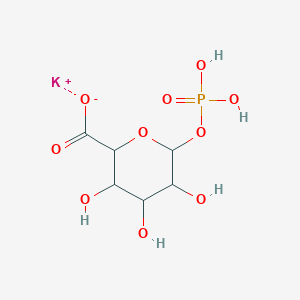
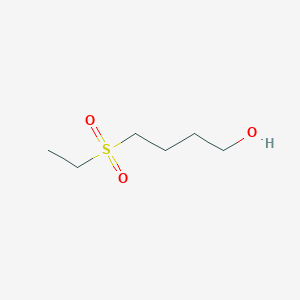


![4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol](/img/structure/B12086521.png)
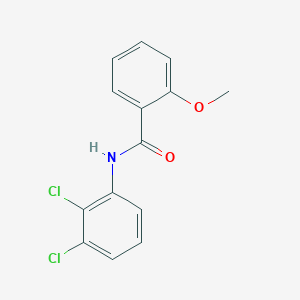
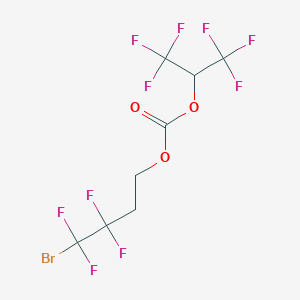
![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)
